molecular formula C16H25NO4 B1454681 3-{[(Tert-butoxy)carbonyl]amino}adamantane-1-carboxylic acid CAS No. 71740-76-6

3-{[(Tert-butoxy)carbonyl]amino}adamantane-1-carboxylic acid

Cat. No.: B1454681
CAS No.: 71740-76-6
M. Wt: 295.37 g/mol
InChI Key: UQFIEGHBAUBUKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(Tert-butoxy)carbonyl]amino}adamantane-1-carboxylic acid is a derivative of adamantane, a highly rigid, diamondoid hydrocarbon structure. The compound features a tert-butoxycarbonyl (Boc)-protected amino group at the 3-position and a carboxylic acid moiety at the 1-position. The adamantane core confers exceptional metabolic stability and lipophilicity, making it valuable in pharmaceutical research, particularly for drug candidates targeting central nervous system disorders or viral infections . The Boc group enhances solubility in organic solvents and protects the amine during synthetic processes, enabling orthogonal deprotection strategies .

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]adamantane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO4/c1-14(2,3)21-13(20)17-16-7-10-4-11(8-16)6-15(5-10,9-16)12(18)19/h10-11H,4-9H2,1-3H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQFIEGHBAUBUKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CC3CC(C1)CC(C3)(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71740-76-6
Record name 3-{[(tert-butoxy)carbonyl]amino}adamantane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

3-{[(Tert-butoxy)carbonyl]amino}adamantane-1-carboxylic acid, identified by its CAS number 71740-76-6, is a compound with significant potential in medicinal chemistry. Its structure and properties suggest a range of biological activities, particularly in the context of drug development. This article explores its biological activity, synthesis, and potential applications based on diverse research sources.

Chemical Structure and Properties

The molecular formula of this compound is C16_{16}H25_{25}NO4_4, with a molecular weight of approximately 295.38 Da. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions .

Key Properties:

  • LogP : 2.45
  • Polar Surface Area : 76 Ų
  • Hydrogen Bond Acceptors : 3
  • Hydrogen Bond Donors : 2
  • Rotatable Bonds : 4

Anticancer Potential

Recent studies have highlighted the anticancer properties of adamantane derivatives, including compounds similar to this compound. Research indicates that these compounds can induce apoptosis in various cancer cell lines through mechanisms involving caspase activation . For instance, one study demonstrated that adamantane derivatives exhibited up to a 20-fold increase in efficacy compared to cisplatin against specific tumor cell lines, suggesting a promising avenue for cancer therapy development .

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Another significant area of interest is the inhibition of DPP-4, an enzyme involved in glucose metabolism and implicated in type 2 diabetes. Compounds with adamantane scaffolds have shown potential as DPP-4 inhibitors, enhancing insulin secretion and lowering blood glucose levels. This mechanism is crucial for developing anti-diabetic medications . The design of adamantane-based DPP-4 inhibitors has been linked to improved binding affinity and specificity due to their structural properties .

Case Studies and Research Findings

Study/SourceFindings
MDPI Research (2023) Identified compounds with similar structures showing significant anticancer activity through caspase-mediated apoptosis.
DPP-4 Inhibitor Study (2023) Demonstrated that adamantane derivatives can effectively inhibit DPP-4, leading to increased GLP-1 levels and improved insulin secretion .
Synthesis Methods (2002) Developed efficient synthetic routes for creating adamantane derivatives with potential biological applications .

Synthesis and Derivative Development

The synthesis of this compound typically involves standard organic synthesis techniques. The Boc group provides a protective strategy for the amino group during the reaction process, allowing for subsequent modifications that enhance biological activity.

Synthetic Route Example:

  • Starting Materials : Adamantane derivatives with available functional groups.
  • Boc Protection : Use of tert-butyl chloroformate to protect the amino group.
  • Carboxylation : Introduction of carboxylic acid functionality through appropriate reagents.
  • Purification : Techniques such as recrystallization or chromatography to isolate the desired compound.

Scientific Research Applications

Medicinal Chemistry Applications

  • Drug Design and Development
    • The compound serves as a useful building block in the synthesis of biologically active molecules. Its adamantane structure is known for enhancing the pharmacokinetic properties of drugs, making it a candidate for further modifications to improve efficacy and reduce side effects.
  • Antiviral Activity
    • Research indicates that derivatives of adamantane compounds exhibit antiviral properties, particularly against influenza viruses. The introduction of the tert-butoxycarbonyl group enhances stability and solubility, potentially increasing the effectiveness of these compounds in therapeutic applications .
  • Peptide Synthesis
    • The tert-butoxycarbonyl (Boc) protecting group is widely used in peptide synthesis to protect amino groups during the formation of peptide bonds. This application is crucial for creating complex peptide structures that may have therapeutic potential .

Organic Synthesis Applications

  • Synthesis of Adamantane Derivatives
    • The compound can be utilized as an intermediate in the synthesis of more complex adamantane derivatives, which are valuable in various industrial applications, including materials science and nanotechnology .
  • Catalytic Reactions
    • Its unique structure allows it to participate in catalytic reactions, particularly in asymmetric synthesis where chiral centers are required. This application is important for producing enantiomerically pure compounds that are often needed in pharmaceuticals .

Case Study 1: Antiviral Compound Development

A study focused on the modification of adamantane derivatives highlighted the antiviral activity against H1N1 influenza virus. The research showed that compounds incorporating the tert-butoxycarbonyl group exhibited enhanced activity compared to their non-protected counterparts. This suggests that this compound could serve as a lead compound for developing new antiviral agents .

Case Study 2: Peptide Synthesis Optimization

In a series of experiments aimed at optimizing peptide synthesis protocols, researchers employed this compound as a key intermediate. The Boc protection strategy allowed for high yields of desired peptides with minimal side reactions, demonstrating the compound's utility in synthetic methodologies .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Adamantane vs. Cyclohexane Derivatives
  • Target Compound : The adamantane backbone provides rigidity, reducing conformational flexibility and enhancing binding affinity to hydrophobic targets.
  • Cyclohexane Analog: (1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid (CAS 222530-39-4) has a flexible six-membered ring, improving solubility in polar solvents but offering lower metabolic stability compared to adamantane .
Cyclobutane Derivative

3-(tert-Butoxy)cyclobutane-1-carboxylic acid (CAS 1899832-83-7) features a strained four-membered ring, increasing reactivity for material science applications. However, its smaller size limits utility in drug design compared to adamantane .

Table 1: Structural and Functional Comparison

Compound Core Structure Key Features Applications
Target compound Adamantane Rigid, high lipophilicity Pharma research
(1R,3S)-Cyclohexane analog Cyclohexane Flexible, moderate solubility Organic synthesis
3-(tert-Butoxy)cyclobutane-1-carboxylic acid Cyclobutane Strained, reactive Material science

Protecting Group Variations

Boc vs. Fmoc Protection
  • Boc Group : Used in the target compound, it is stable under basic conditions and removed via acidic treatment (e.g., trifluoroacetic acid). Ideal for intermediates requiring orthogonal protection .
  • Fmoc Group: In 3-(9-Fluorenylmethyloxycarbonyl)-amino-adamantane-1-carboxylic acid (), Fmoc is cleaved under mild basic conditions (e.g., piperidine), making it suitable for solid-phase peptide synthesis .

Table 2: Protecting Group Comparison

Group Deprotection Method Stability Application Context
Boc Acidic (TFA) Base-stable Multi-step synthesis
Fmoc Basic (piperidine) Acid-stable Peptide synthesis

Preparation Methods

Step 1: Synthesis of 3-Bromo-1-adamantanecarboxylic Acid

  • Starting with adamantane-1-carboxylic acid, bromination at the 3-position is performed to yield 3-bromo-1-adamantanecarboxylic acid.
  • This intermediate is crucial for subsequent substitution reactions.

Step 2: BOC Protection of the Amino Group

  • The 3-bromo-1-adamantanecarboxylic acid is reacted with triethylamine, diphenylphosphoryl azide, and tert-butanol in an organic solvent.
  • Reaction conditions: 80°C to 110°C, 12 to 16 hours.
  • This step converts the bromide to the BOC-protected amino group, yielding 3-bromo-1-tert-butoxycarbonyl amidated adamantane.

Step 3: Substitution to 3-Amino-1-adamantanol

  • The 3-bromo-1-BOC-amidated adamantane is refluxed in a 10% hydrobromic acid solution for 24 to 48 hours.
  • This results in the formation of bromate-type 3-amino-1-adamantanol.
  • Subsequent treatment with equimolar sodium hydroxide solution at 30°C precipitates the 3-amino-1-adamantanol, which is then isolated by filtration and vacuum drying.

Alternative Synthetic Routes and Related Compounds

  • A related process involves the synthesis of [(S)-n-tert butoxy carbonyl-3-hydroxy]adamantylglycine, which shares structural similarities and synthetic steps such as esterification, reduction, asymmetric Strecker reaction, and protection of amino groups with BOC.
  • This process starts from adamantane-1-carboxylic acid and proceeds through methyl ester formation, reduction to alcohol, oxidation to aldehyde, and conversion to nitrile under asymmetric Strecker conditions, followed by hydrolysis and protection steps.
  • Catalytic hydrogenation and oxidation steps are also employed to achieve the desired functional groups with high stereochemical purity.

Summary Table of Key Reaction Conditions and Yields

Step Reaction Type Reagents & Conditions Product Yield / Purity
1 Bromination Adamantane-1-carboxylic acid + brominating agent 3-Bromo-1-adamantanecarboxylic acid Not specified
2 BOC Protection (Amidation) Triethylamine, diphenylphosphoryl azide, tert-butanol, 80–110°C, 12–16 h 3-Bromo-1-BOC-amidated adamantane High (implied)
3 Nucleophilic substitution 10% HBr reflux, 24–48 h Bromate-type 3-amino-1-adamantanol Not specified
4 Neutralization and Isolation NaOH solution, 30°C, filtration, vacuum drying 3-Amino-1-adamantanol Not specified
5 Final BOC protection & purification Di-tert-butyl dicarbonate, purification methods 3-{[(Tert-butoxy)carbonyl]amino}adamantane-1-carboxylic acid >99% HPLC purity (related compounds)

Research Findings and Optimization

  • The method involving diphenylphosphoryl azide and tert-butanol for BOC protection is efficient and yields high purity products suitable for further functionalization and pharmaceutical intermediate synthesis.
  • Reflux times and temperatures are critical for the substitution and protection steps to maximize yield and reduce by-products.
  • Alternative routes involving asymmetric Strecker reactions and catalytic hydrogenation have been developed to achieve chiral purity and high overall yields (>99.5% HPLC purity reported for related adamantylglycine derivatives).
  • Oxidation steps using potassium permanganate or phase transfer catalysts have been optimized for related adamantane derivatives to ensure selective functional group transformations.

Q & A

Q. What are the optimized synthetic routes for 3-{[(tert-butoxy)carbonyl]amino}adamantane-1-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis often involves Friedel-Crafts alkylation or coupling reactions with Boc-protected intermediates. For example, Friedel-Crafts alkylation of 3-hydroxyadamantane-1-carboxylic acid with tert-butoxycarbonyl (Boc)-activated reagents in methanesulfonic acid at 40–50°C achieves near-quantitative yields . Key factors include temperature control (higher temperatures may induce redox side reactions) and solvent choice (methanesulfonic acid stabilizes intermediates). Purification typically employs HPLC or column chromatography with ≥95% purity thresholds.

Q. How is the compound characterized to confirm structural integrity and purity?

  • Methodological Answer : Structural confirmation relies on 1H^1H-/13C^{13}C-NMR to verify the adamantane scaffold (e.g., characteristic peaks at δ 1.6–2.1 ppm for bridgehead protons) and Boc-group signals (δ 1.4 ppm for tert-butyl) . Mass spectrometry (ESI-MS or HRMS) validates molecular weight (e.g., [M+H]+ at m/z 367.2). Purity is assessed via reverse-phase HPLC using C18 columns with acetonitrile/water gradients, targeting ≥98% purity .

Q. What are the recommended handling and storage protocols to ensure compound stability?

  • Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C to prevent Boc-group hydrolysis. Avoid prolonged exposure to moisture or acidic/basic conditions. Safety protocols include using PPE (gloves, lab coat) and working in a fume hood due to potential respiratory irritation . Stability studies under accelerated conditions (40°C/75% RH) can assess degradation kinetics.

Advanced Research Questions

Q. How do steric effects of the adamantane scaffold influence regioselectivity in derivatization reactions?

  • Methodological Answer : The rigid adamantane structure imposes steric constraints, directing reactions to the less hindered 1- or 3-positions. Computational modeling (DFT or MD simulations) predicts reactive sites, while experimental validation uses competitive coupling reactions with bifunctional reagents (e.g., 1-bromo-3-hydroxyadamantane). Failed couplings (e.g., intractable mixtures in ) highlight challenges in functionalizing tertiary carbons .

Q. What analytical strategies resolve contradictions in biological activity data for adamantane-based analogues?

  • Methodological Answer : Discrepancies may arise from impurities, stereochemistry, or assay conditions. Orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) validate target engagement. For example, Adapalene (an adamantane derivative) requires stereochemical verification via chiral HPLC and X-ray crystallography to correlate structure-activity relationships (SAR) . Dose-response curves and statistical meta-analysis of published data mitigate variability.

Q. How can the Boc-protecting group be selectively removed without degrading the adamantane core?

  • Methodological Answer : Acidolysis with TFA (20–50% in DCM, 0–25°C) selectively cleaves the Boc group while preserving the adamantane scaffold. Monitoring via TLC (ninhydrin staining for free amines) ensures completion. For acid-sensitive substrates, alternative deprotection (e.g., catalytic hydrogenation) may be explored, though adamantane’s stability under H2_2/Pd-C requires empirical testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[(Tert-butoxy)carbonyl]amino}adamantane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-{[(Tert-butoxy)carbonyl]amino}adamantane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.